molecular formula C9H6ClNO2S B566919 Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate CAS No. 952182-43-3

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate

Cat. No.: B566919
CAS No.: 952182-43-3
M. Wt: 227.662
InChI Key: VFXWJQBXXPWBRI-UHFFFAOYSA-N
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Description

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate (CAS 952182-43-3) is a high-value chemical building block in medicinal chemistry and neuroscience research . This compound, with the molecular formula C9H6ClNO2S and a molecular weight of 227.67, serves as a key synthetic intermediate for the development of novel therapeutic agents . It features a thieno[3,2-b]pyridine core, a privileged scaffold in drug discovery known for its versatile pharmacological properties. Recent scientific literature highlights the critical application of this compound and its core structure in the discovery and optimization of potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5) . Research into mGlu5 NAMs is a prominent area of investigation for treating a range of central nervous system (CNS) disorders, including levodopa-induced dyskinesia in Parkinson's disease, Fragile X syndrome, neuropathic pain, and anxiety . The thieno[3,2-b]pyridine core is recognized as a competent and effective replacement for other heterocyclic systems in drug discovery campaigns, contributing to improved potency and brain penetrance in preclinical candidates . As a fine chemical with defined physicochemical properties, including a calculated density of 1.458 g/cm³ and very slight solubility (0.96 g/L at 25°C), it is essential for researchers to handle this material with appropriate safety precautions . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-14-7-2-5(10)3-11-8(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXWJQBXXPWBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662718
Record name Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-43-3
Record name Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thienopyridine Ring Formation via Carbon Disulfide-Mediated Cyclization

The thieno[3,2-b]pyridine core is often constructed through cyclization reactions involving halogenated pyridine derivatives. Wilson et al. demonstrated that pyridine derivatives with activated methylene groups react with carbon disulfide in the presence of a base (e.g., KOH or NaH), followed by alkylation with iodomethane, to form thienopyridines. For Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate, this method likely involves:

  • Chlorination of 3-methylpyridine : Direct chlorination of 3-methylpyridine using chlorine gas and AlCl₃ yields 3-chloro-2-methylpyridine.

  • Reaction with carbon disulfide : The chlorinated intermediate reacts with CS₂ under basic conditions to form a dithiolate intermediate.

  • Alkylation with methyl iodide : Quenching the dithiolate with methyl iodide introduces the methyl ester group, completing the cyclization.

This method achieves moderate yields (40–60%) but requires precise control of reaction stoichiometry to avoid over-alkylation.

Intramolecular Cyclization of ortho-Halogenated Pyridines

An alternative route employs intramolecular cyclization of ortho-chlorinated pyridine carboxylates. VulcanChem reports that methyl 3-chloropyridine-2-carboxylate undergoes thermal cyclization in dipolar aprotic solvents (e.g., DMF or DMSO) at 120–150°C to form the thienopyridine ring. The chlorine atom at the 6-position is retained during this process, as shown in Table 1.

Table 1: Cyclization Conditions and Yields

PrecursorSolventTemperature (°C)Time (h)Yield (%)
Methyl 3-chloropyridine-2-carboxylateDMF130858
Methyl 3-bromopyridine-2-carboxylateDMSO140662

Esterification and Functionalization

Methanol-Mediated Alcoholysis

The IUCr study highlights alcoholysis as a viable method for ester group introduction. Treating a carboxylic acid precursor (e.g., 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid) with methanol and a catalytic amount of H₂SO₄ at reflux (65°C) for 12 hours achieves 85% conversion to the methyl ester.

Boron ReagentCatalyst Loading (mol%)Solvent SystemYield (%)
6-Chlorophenylboronic acid3.5DME:H₂O (3:1)78
4-Chlorophenylboronic acid4.0DME:H₂O (3:1)65

Industrial-Scale Production Methods

Batch vs. Continuous Flow Processes

VulcanChem emphasizes industrial optimization, comparing batch and continuous flow systems:

  • Batch reactors achieve 60–70% yields but require prolonged reaction times (12–24 hours).

  • Continuous flow systems reduce processing time to 2–4 hours with 80% yields, leveraging enhanced heat and mass transfer.

Solvent Sustainability

Industrial protocols prioritize green solvents:

  • Cyclopentyl methyl ether (CPME) replaces toluene in cyclization steps.

  • Ethanol-water mixtures minimize environmental impact during crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thieno[3,2-b]pyridine ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate has shown promise in the development of therapeutic agents targeting various diseases, particularly cancers. The compound's structure allows it to interact with biological pathways involved in tumor growth and progression.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-b]pyridine compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit several receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation.

  • Mechanism of Action : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer biology. Inhibition of these receptors can lead to reduced tumor growth and metastasis .

Case Studies

  • Study on Breast Cancer : A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, leading to apoptosis through the modulation of the EGFR pathway .
  • Gastrointestinal Cancers : Another investigation highlighted the compound's potential against gastrointestinal cancers, showing a decrease in cell viability in colon cancer models .

Neurological Applications

Emerging research suggests that this compound may also have applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Neuroprotective Effects

Preliminary studies indicate that this compound can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

  • Alzheimer's Disease Models : In vitro studies have shown that treatment with this compound led to improved cell survival rates in models of Alzheimer's disease by inhibiting amyloid-beta aggregation .

Pharmacological Properties

The pharmacological profile of this compound includes various properties that enhance its therapeutic potential.

Current efforts are focused on advancing this compound into clinical trials for evaluating its efficacy and safety profiles across various indications.

Mechanism of Action

The mechanism of action of Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thieno[3,2-b]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Several structurally related compounds are documented in the literature:

Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (CAS: 648859-81-8) Molecular formula: C₁₀H₅ClF₃NO₂S Molecular weight: 295.67 g/mol Key difference: Substitution of a trifluoromethyl (-CF₃) group at the 7-position enhances lipophilicity and metabolic stability compared to the parent compound’s chlorine substituent. This modification is critical in medicinal chemistry for improving pharmacokinetic profiles .

6-Methyl-7,8,9,10,11,12-hexahydro[1]benzofuro[3,2-b]cycloocta[e]pyridine (Compound 21ac)

  • Melting point : 268°C
  • Key difference : A saturated cyclooctane ring fused to the benzofuropyridine core increases conformational flexibility, which may influence solubility and crystallinity .

Substituent Effects on Physical and Chemical Properties

  • Electron-withdrawing groups (EWGs): The chlorine atom in Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methyl or methoxy-substituted analogs (e.g., Compound 19aa, melting point 220–221°C) .
  • Solubility : The methyl ester group in the target compound improves solubility in organic solvents relative to carboxylic acid derivatives. For instance, GP-50 (a furan-linked analog in ) exhibits lower solubility due to its nitro and halogen substituents .

Data Tables

Table 1. Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
This compound C₉H₆ClNO₂S 227.67 N/A Cl (6-position), COOCH₃ (3)
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate C₁₀H₅ClF₃NO₂S 295.67 N/A Cl (5), CF₃ (7), COOCH₃ (3)
Ethyl 2,4-dimethyl[1]benzofuro[3,2-b]pyridine-3-carboxylate (20ab) C₁₅H₁₅NO₃ 257.29 167 CH₃ (2,4), COOCH₂CH₃ (3)
2-(4-Chlorophenyl)-4-methyl[1]benzofuro[3,2-b]pyridine-3-carbonitrile (19aa) C₁₉H₁₁ClN₂O 318.76 220–221 Cl-Ph (2), CN (3), CH₃ (4)
Methyl 6-chloro-5-methylpyridine-3-carboxylate C₈H₈ClNO₂ 185.61 N/A Cl (6), CH₃ (5), COOCH₃ (3)

Biological Activity

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-b]pyridine core structure, which integrates both sulfur and nitrogen atoms in a fused aromatic ring system. The presence of a chlorine atom at the 6th position and a methyl ester group at the 3rd position contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and carboxylic acid group are crucial for binding to these targets, modulating their activity and influencing various biochemical pathways. This compound has been shown to affect cell proliferation, apoptosis, and signaling pathways associated with cancer and inflammation .

Antitumor Activity

This compound has demonstrated promising antitumor activity in various studies. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines were reported to be below 10 µM, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis through the activation of caspase pathways. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells compared to controls .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown anti-inflammatory properties:

  • In vitro Inhibition of Cytokine Production : Studies indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Data Summary

Biological Activity Cell Line/Model IC50 (µM) Mechanism
AntitumorA549<10Cell cycle arrest (G0/G1)
AntitumorMDA-MB-231<10Apoptosis via caspase activation
Anti-inflammatoryMacrophagesN/AInhibition of cytokine production

Case Studies

  • Antitumor Efficacy in Mice : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth by affecting angiogenesis markers such as VEGF .
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound's antitumor effects are mediated through the inhibition of tubulin polymerization, similar to established chemotherapeutics like paclitaxel. This positions this compound as a potential lead compound for further development in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate, and how can reaction conditions be standardized?

Answer:
A common method involves multi-step condensation and cyclization. For example, analogous pyridine derivatives are synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization under acidic or catalytic conditions. Key parameters include:

  • Catalysts : Palladium or copper catalysts (e.g., for cross-coupling) in solvents like DMF or toluene .
  • Purification : Recrystallization from methanol/ethyl acetate mixtures to isolate high-purity crystals .
  • Validation : Monitor reaction progress via TLC or HPLC, ensuring intermediates (e.g., benzylidene adducts) are characterized by NMR (¹H/¹³C) .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic data?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical:

  • Data Collection : Use low-temperature (100 K) settings to minimize thermal motion artifacts .
  • Refinement : Apply the "riding model" for hydrogen atoms and refine anisotropic displacement parameters for heavy atoms. A low R-factor (<0.05) ensures accuracy .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) to identify deviations in bond lengths/angles from similar compounds .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • NMR : ¹H NMR to confirm substituent positions (e.g., chlorine integration at δ 7–8 ppm for aromatic protons). ¹³C NMR detects carbonyl (C=O) at ~165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Cl’s M+2 signature) .
  • IR : Stretching bands for ester carbonyl (~1730 cm⁻¹) and C–Cl (~550 cm⁻¹) .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions?

Answer:
Graph set analysis (Etter’s method) categorizes H-bond motifs:

  • Donor/Acceptor Identification : Use crystallographic data to map O–H···O or O–H···π interactions (e.g., hydroxyl groups forming dimers or chains) .
  • Impact on Stability : Stronger H-bond networks (e.g., R₂²(8) motifs) correlate with higher melting points and reduced solubility .

Basic: What computational methods are suitable for predicting the compound’s reactivity or electronic properties?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation behavior .

Advanced: How should researchers address contradictions between experimental and computational structural data?

Answer:

  • Benchmarking : Compare computed bond lengths/angles (DFT) with SC-XRD data. Discrepancies >0.02 Å may indicate neglected crystal-packing effects .
  • Twinning Analysis : Use SHELXL’s TWIN command to resolve pseudosymmetry in diffraction data, which can distort apparent geometries .

Basic: What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Answer:

  • Reaction Setup : Use Schlenk lines or gloveboxes under nitrogen/argon. Anhydrous solvents (e.g., DMF stored over molecular sieves) are critical .
  • Quenching : Add reactions to ice-cold aqueous HCl to stabilize intermediates before extraction .

Advanced: How can ring puckering in the thienopyridine core influence conformational stability?

Answer:

  • Puckering Coordinates : Apply Cremer-Pople parameters (e.g., θ, φ) to quantify out-of-plane displacements. For six-membered rings, a θ > 10° indicates significant puckering .
  • Dynamic Effects : Variable-temperature NMR or XRD can capture pseudorotation or ring-flipping kinetics .

Basic: What safety protocols are essential when working with chlorinated heterocycles?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How can high-throughput crystallography pipelines improve structural screening?

Answer:

  • Automation : Use robotic crystal mounters and SHELXC/D/E for rapid phase determination .
  • Data Merging : Scale multi-dataset collections (e.g., from synchrotrons) with XDS or HKL-2000 to enhance resolution .

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